molecular formula C17H17NO2 B1348640 (S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 77497-96-2

(S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No. B1348640
CAS RN: 77497-96-2
M. Wt: 267.32 g/mol
InChI Key: CAKWIRNQEKMHOR-INIZCTEOSA-N
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Description

Tert-Butyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is used as a pharmaceutical intermediate12. It is soluble in water1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific synthesis analysis for this compound.



Molecular Structure Analysis

The molecular formula of tert-Butyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is C14H19NO21.



Chemical Reactions Analysis

I couldn’t find any specific chemical reactions involving this compound.



Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.311. It is soluble in water1.


Scientific Research Applications

Chemical Synthesis and Application

  • Autoxidative Approaches : An autoxidative approach has been used to convert N-benzyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate into corresponding N-benzyl 1,2,3,4-tetrahydroisoquinolin-1-one in quantitative yield. This process highlights the potential for synthesizing complex molecules with this compound as a starting point (Bois-choussy, Paolis, & Zhu, 2001).

  • Synthesis of Amino Acids and Derivatives : A series of benzo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids have been synthesized, showcasing the compound's utility in creating novel amino acids and their derivatives (Wang & Mosberg, 1995).

  • Enantiomerically Pure Derivatives : The compound has been used in the preparation of racemic and optically pure 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids and esters, underlining its significance in the synthesis of enantiomerically pure substances (Kammermeier, Lerch, & Sommer, 1992).

  • been utilized in the organocatalytic synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines, demonstrating its role in the creation of biologically and pharmaceutically relevant alkaloids through Pictet-Spengler reactions (Ruiz-Olalla et al., 2015).

Biological Applications

  • Endogenous Amine Study in Neurochemistry : The compound has been identified as an endogenous amine in mouse brain and Parkinsonian cerebrospinal fluid, suggesting its relevance in neurological studies and potential links to Parkinson's disease (Kotake et al., 1995).

  • Synthesis of Alkaloids : It has been employed in the diastereoselective alkylation for the synthesis of tetrahydroisoquinolines, including the alkaloid corlumine, signifying its importance in medicinal chemistry (Huber & Seebach, 1987).

  • PPARγ Agonists Development : A novel series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized and evaluated as peroxisome proliferators-activated receptor (PPAR) gamma agonists, indicating potential therapeutic applications in diabetes treatment (Azukizawa et al., 2008).

Pharmacological Exploration

  • Anticancer Agent Synthesis : The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents highlights the compound's role in developing novel pharmaceuticals with anticancer properties (Redda, Gangapuram, & Ardley, 2010).

Future Directions

Unfortunately, I couldn’t find any specific information on the future directions of this compound.


properties

IUPAC Name

benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16/h1-9,16,18H,10-12H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKWIRNQEKMHOR-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101179439
Record name Phenylmethyl (3S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

CAS RN

77497-96-2
Record name Phenylmethyl (3S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77497-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyloxycarbonyl-1,2,3,4-tetrahydro-isoquinoline (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077497962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylmethyl (3S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BENZYLOXYCARBONYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E784E3AR7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NS Chowdari, Y Zhang, I McDonald… - Journal of Medicinal …, 2020 - ACS Publications
A series of tetrahydroisoquinoline-based benzodiazepine dimers were synthesized and tested for in vitro cytotoxicity against a panel of cancer cell lines. Structure–activity relationship …
Number of citations: 9 pubs.acs.org
S Sardari, I Portugal, A ALKafri… - … Chemistry & High …, 2016 - ingentaconnect.com
Tuberculosis (TB) is an infection with global impact that over time demonstrates enormously high mortality rates. The vital need for improving novel and efficient anti-TB drugs is caused …
Number of citations: 4 www.ingentaconnect.com

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